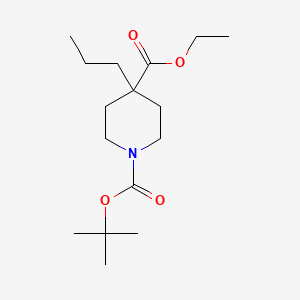

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate

Description

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate ester featuring tert-butyl and ethyl ester groups at positions 1 and 4, respectively, along with a propyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing pharmacologically active molecules, particularly in PROTACs (Proteolysis-Targeting Chimeras) and molecular glues .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-propylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGKMLUUYYXLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Functionalization

The core approach involves starting from commercially available or synthetically accessible piperidine derivatives, such as ethyl piperidine-4-carboxylate or related heterocyclic compounds, which serve as the backbone for subsequent modifications. The initial step often involves protecting groups, such as tert-butyl carbamates, to facilitate selective reactions at specific positions on the ring.

Formation of the Piperidine Ring with Substituents

The core ring formation often involves:

- Cyclization reactions from open-chain precursors, such as amino acids or their derivatives.

- Mannich condensation processes, which have been used to synthesize piperidine derivatives with various substituents ().

In particular, cyclization of amino alcohols or amino acids with suitable aldehydes or ketones under acidic or basic conditions can form the piperidine ring with the desired substituents.

- The synthesis of piperidine-4-ones via Mannich condensation, which can be further transformed into substituted piperidines ().

Protection and Deprotection Strategies

Throughout the synthesis, protecting groups such as tert-butyl carbamates (Boc groups) are used to shield nitrogen atoms, allowing selective functionalization at other positions. After the key modifications, deprotection steps are carried out under acidic conditions to reveal free amines or other functional groups.

- Protect nitrogen with tert-butyl groups.

- Introduce alkyl groups at the 4-position via nucleophilic substitution or addition.

- Deprotect to obtain the free amine or functionalized piperidine.

Purification and Characterization

The final compounds are purified through recrystallization or chromatography techniques, such as silica gel column chromatography, often using solvents like ethanol, acetonitrile, or methanol. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Key Preparation Steps

Chemical Reactions Analysis

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Piperidine Dicarboxylates

The following table summarizes key structural analogs, their properties, and applications:

Key Findings

Substituent Effects on Reactivity and Applications Propyl vs. Iodomethyl Derivative: The iodomethyl substituent enables cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings with arylboronic acids . However, its irritant nature (Xi label) necessitates careful handling . 3-Oxo Derivative: The ketone group at the 3-position enhances electrophilicity, making it a versatile intermediate for further functionalization (e.g., condensations to form heterocycles) .

Synthetic Efficiency

- The butyl analog is synthesized via alkylation of the piperidine core with 1-bromobutane, achieving a moderate 54% yield . In contrast, the iodomethyl derivative is prepared using LDA (lithium diisopropylamide) and diiodomethane, yielding up to 95% .

- The 3-oxo variant is synthesized via sequential esterification and Boc-protection, with yields exceeding 85% .

Physicochemical Properties

- Solubility: All analogs exhibit solubility in common organic solvents (e.g., EtOAc, DCM), but the 3-oxo derivative is nearly insoluble in water due to its hydrophobic tert-butyl group .

- Stability: The iodomethyl derivative is sensitive to light and moisture, requiring argon-charged storage, whereas the 3-oxo compound is stable at 2–8°C .

Commercial and Practical Considerations

Biological Activity

1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate, with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological targets, leading to diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C16H29NO4

- Molecular Weight : 299.41 g/mol

- CAS Number : 1033819-09-8

The biological activity of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies indicate that this compound may modulate enzymatic activity and receptor binding, potentially influencing cellular signaling pathways.

Potential Mechanisms Include:

- Enzymatic Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to various receptors, including opioid receptors, thereby influencing pain perception and other physiological responses.

Biological Activity

Research has highlighted several areas where 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate exhibits biological activity:

1. Neurological Effects

Preliminary studies suggest that this compound could have neuroprotective effects. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation into its potential for treating neurological disorders.

2. Analgesic Properties

Given its possible interaction with opioid receptors, there is interest in exploring its analgesic properties. Studies involving kappa-opioid receptors (KOR) indicate that compounds similar to this may affect pain modulation pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate, it can be compared with related piperidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate | Structure | Potentially higher neuroactivity due to hydroxyl group |

| 4-(4-bromophenethyl)piperazine-1-carboxylate | Structure | Known for strong receptor binding affinity |

Case Studies

While specific case studies directly involving 1-tert-butyl 4-Ethyl 4-propylpiperidine-1,4-dicarboxylate are sparse, research on similar compounds provides insight into its potential applications:

- Neuroprotective Studies : Research on piperidine derivatives indicates a trend towards neuroprotection in models of neurodegenerative diseases.

- Pain Management Trials : Studies involving kappa-opioid receptor agonists have shown promise in managing chronic pain conditions.

Q & A

Q. How can scale-up challenges (e.g., exothermic reactions, solvent volume) be mitigated for industrial research applications?

- Methodological Answer : Use flow chemistry systems for controlled heat dissipation in exothermic steps (e.g., LDA addition). Solvent-switching techniques (e.g., THF → tert-butyl alcohol) reduce volume without compromising yield. Pilot-scale reactors with real-time IR monitoring ensure reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.